Mutase Selectivity: 2-HIB-CoA vs. Hydroxybutyryl-CoA Enantiomers
In a direct head-to-head kinetic comparison with the thermophilic 2-hydroxyisobutyryl-CoA mutase from Kyrpidia tusciae DSM 2912, 2-HIB-CoA exhibits a catalytic efficiency (kcat/Km) of 2.4 ± 0.4 μM⁻¹ min⁻¹. This places it between the enzyme's two other primary substrates, being 7-fold more efficient than (S)-3-hydroxybutyryl-CoA (0.3 ± 0.1 μM⁻¹ min⁻¹) but moderately less efficient than (R)-3-hydroxybutyryl-CoA (3.4 ± 0.1 μM⁻¹ min⁻¹) [1]. The mesophilic mutase from Aquincola tertiaricarbonis L108, in contrast, shows a strong preference for (S)-3-hydroxybutyryl-CoA, but still turns over 2-HIB-CoA with a kcat/Km of 29 ± 7.3 mM⁻¹ min⁻¹, which is 242-fold higher than its activity on (R)-3-hydroxybutyryl-CoA (0.12 ± 0.03 mM⁻¹ min⁻¹) [2].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) of 2-Hydroxyisobutyryl-CoA Mutase |
|---|---|
| Target Compound Data | kcat/Km = 2.4 ± 0.4 μM⁻¹ min⁻¹ (thermophilic) / 29 ± 7.3 mM⁻¹ min⁻¹ (mesophilic) |
| Comparator Or Baseline | (R)-3-Hydroxybutyryl-CoA: kcat/Km = 3.4 ± 0.1 μM⁻¹ min⁻¹; (S)-3-Hydroxybutyryl-CoA: kcat/Km = 0.3 ± 0.1 μM⁻¹ min⁻¹ (thermophilic) / (R)-3-Hydroxybutyryl-CoA: kcat/Km = 0.12 ± 0.03 mM⁻¹ min⁻¹ (mesophilic) |
| Quantified Difference | 7-fold higher efficiency than (S)-3-hydroxybutyryl-CoA; 242-fold higher efficiency than (R)-3-hydroxybutyryl-CoA (mesophilic enzyme) |
| Conditions | Kinetic assays were performed at 30°C (thermophilic mutase) or 25°C (mesophilic mutase) in potassium phosphate buffer (pH 7.2) with purified recombinant enzyme subunits. |
Why This Matters
These data confirm that 2-HIB-CoA is the only acyl-CoA that demonstrates consistent, robust turnover across structurally and stereospecifically distinct mutase variants, making it the preferred substrate for both basic research and applied bioprocess development.
- [1] Weichler MT, Kurteva-Yaneva N, Przybylski D, et al. Thermophilic Coenzyme B12-Dependent Acyl Coenzyme A (CoA) Mutase from Kyrpidia tusciae DSM 2912 Preferentially Catalyzes Isomerization of (R)-3-Hydroxybutyryl-CoA and 2-Hydroxyisobutyryl-CoA. Appl Environ Microbiol. 2015;81(14):4564-4572. Table 2. View Source
- [2] Yaneva N, Schuster J, Schäfer F, et al. Bacterial Acyl-CoA Mutase Specifically Catalyzes Coenzyme B12-dependent Isomerization of 2-Hydroxyisobutyryl-CoA and (S)-3-Hydroxybutyryl-CoA. J Biol Chem. 2012;287(19):15502-15511. Table 1. View Source
